molecular formula C14H6N6O12 B1673151 Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- CAS No. 20062-22-0

Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-

Cat. No.: B1673151
CAS No.: 20062-22-0
M. Wt: 450.23 g/mol
InChI Key: YSIBQULRFXITSW-OWOJBTEDSA-N
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Description

Hexanitrostilbene appears as an explosive. May explode under prolonged exposure to heat. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments. Forms yellow crystals.

Biological Activity

Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-] (commonly referred to as HNS or hexanitrostilbene) is a nitroaromatic compound known for its explosive properties and potential biological effects. This article provides a comprehensive overview of the biological activity associated with HNS, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H6N6O12
  • Molecular Weight: 450.2304 g/mol
  • CAS Registry Number: 20062-22-0
  • IUPAC Name: 1,1'-(1,2-ethenediyl)bis(2,4,6-trinitrobenzene)

The structure of HNS features two trinitrobenzene groups linked by an ethenediyl group. Its unique structure contributes to both its explosive characteristics and its biological interactions.

HNS exhibits various biological activities primarily due to its nitro groups, which can undergo reduction to form reactive metabolites. These metabolites can interact with cellular components leading to:

  • Oxidative Stress: The reduction of nitro groups can generate reactive oxygen species (ROS), causing oxidative damage to DNA and proteins.
  • Genotoxicity: Studies have indicated that HNS can induce DNA strand breaks and mutations in various cell types.

Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of HNS is crucial for assessing its biological impact:

  • Absorption: HNS is lipophilic and can be absorbed through various routes including dermal and inhalation exposure.
  • Distribution: Once absorbed, it distributes widely in lipid-rich tissues such as the liver and adipose tissue.
  • Metabolism: Metabolic pathways involve reduction reactions that convert HNS into more reactive species capable of inducing cellular damage.
  • Excretion: Metabolites are primarily excreted via urine.

Industrial Exposure and Health Effects

A significant body of research has focused on the health effects associated with exposure to nitroaromatic compounds like HNS. A case study highlighted the risk of hematotoxicity among workers exposed to benzene derivatives in industrial settings. This exposure was linked to increased incidences of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) due to genetic susceptibility influenced by polymorphisms in metabolic enzymes .

Animal Studies

In animal models, exposure to HNS has demonstrated adverse effects on hematopoietic function. For instance:

  • Bone Marrow Toxicity: Studies indicated that HNS exposure resulted in reduced white blood cell counts and alterations in bone marrow cellularity.
  • Carcinogenic Potential: Long-term exposure studies suggested a potential link between HNS and increased tumor formation in susceptible strains of rodents.

Data Table: Summary of Biological Activities

Biological ActivityMechanism InvolvedReference
GenotoxicityInduction of DNA strand breaks
Oxidative stressGeneration of reactive oxygen species
HematotoxicityReduction in blood cell counts
Carcinogenic potentialTumor formation in animal studies

Properties

IUPAC Name

1,3,5-trinitro-2-[2-(2,4,6-trinitrophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N6O12/c21-15(22)7-3-11(17(25)26)9(12(4-7)18(27)28)1-2-10-13(19(29)30)5-8(16(23)24)6-14(10)20(31)32/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIBQULRFXITSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N6O12
Record name HEXANITROSTILBENE
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DSSTOX Substance ID

DTXSID10864918
Record name Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-
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Molecular Weight

450.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexanitrostilbene appears as an explosive. May explode under prolonged exposure to heat. Primary hazard is the blast effect of an instantaneous explosion and not flying projectiles and fragments. Forms yellow crystals.
Record name HEXANITROSTILBENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11565
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

20062-22-0
Record name HEXANITROSTILBENE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name 2,2′,4,4′,6,6′-Hexanitrostilbene
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Record name Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-
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Record name Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro-
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Record name 2,2',4,4',6,6'-hexanitrostilbene
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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Two methods of preparing 2,2',4,4',6,6'hexanitrostilbene (HNS) are disclosed in U.S. Pat. No. 3,505,413, entitled "Hexanitrostilbene," issued to Kathryn, G. Shipp on Apr. 7, 1970. In the first 2,4,6-trinitrotoluene was reacted with 5 percent sodium hypochlorite (Clorox) at 0° C. in a tetrahydrofuran (THF)-methanol solvent mixture to produce HNS in a single step (disclosed yield 42%). In the second method, the above conditions were used except that the reaction was stopped after one minute by drowning the reaction mixture in very dilute hydrochloric acid. The reported yield of 2,4,6-trinitrobenzyl chloride was 85 percent. Next the 2,4,6-trinitrobenzyl chloride was reacted at room temperature with sodium hydroxide to give HNS (reported yield 50%). Thus, the yield of HNS using the two step method was 0.85×0.50 =0.425 or 42.5%. It would be desirable to find a method of substantially increasing this yield.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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